molecular formula C10H11ClF3NO3 B2891958 3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride CAS No. 2137530-69-7

3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride

Cat. No.: B2891958
CAS No.: 2137530-69-7
M. Wt: 285.65
InChI Key: UKEYJTIMPIHCFW-UHFFFAOYSA-N
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Description

3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride is a synthetic amino acid derivative featuring a propanoic acid backbone substituted at the β-carbon with an amino group and a 4-(trifluoromethoxy)phenyl ring. The trifluoromethoxy (OCF₃) group is a strong electron-withdrawing substituent, influencing the compound's electronic properties and acidity. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

IUPAC Name

3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEYJTIMPIHCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethoxy group enhances the stability and bioactivity of the resulting compounds.

Biology: In biological research, the compound is utilized to study the effects of trifluoromethoxy groups on biological systems. It serves as a probe to investigate enzyme-substrate interactions and metabolic pathways.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its unique chemical structure allows for the creation of drugs with improved pharmacokinetic properties and targeted delivery.

Industry: In the chemical industry, the compound is used in the synthesis of various intermediates and final products. Its versatility makes it valuable in the production of materials with specific properties, such as enhanced resistance to degradation.

Mechanism of Action

The mechanism by which 3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the binding affinity and selectivity of the compound, leading to more effective therapeutic outcomes.

Comparison with Similar Compounds

Positional Isomers: Amino Group Substitution

The position of the amino group on the propanoic acid backbone significantly alters physicochemical and biological properties.

Compound Name Amino Group Position Molecular Formula Molecular Weight Key Substituent Reference CAS or ID
3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride C3 C₁₀H₁₁ClF₃NO₃ 285.65 4-(OCF₃)phenyl [1810074-80-6]
(R)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride C2 C₁₀H₁₁ClF₃NO₃ 285.65 4-(OCF₃)phenyl QP-0530
3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride C3 (butanoic acid) C₁₀H₁₀ClF₂NO₂ 261.64 3,4-difluorophenyl [1049978-59-7]

Key Observations :

  • The butanoic acid derivative (C10H10ClF2NO2) introduces an additional methylene group, increasing hydrophobicity .

Substituent Variations on the Aromatic Ring

The nature of the aromatic substituent modulates electronic effects and lipophilicity.

Compound Name Aromatic Substituent Electron Effect Molecular Weight Solubility Trends Reference
This compound OCF₃ Strongly electron-withdrawing 285.65 Moderate in polar solvents
3-Amino-3-(4-fluorophenyl)propanoic acid F Moderately electron-withdrawing 211.19 Higher aqueous solubility [325-89-3]
(S)-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride C₂H₅ Electron-donating 257.73 Lower aqueous solubility [2682097-13-6]
Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride Cl Electron-withdrawing 274.72 Enhanced lipid solubility [S782123-100mg]

Key Observations :

  • The trifluoromethoxy group (OCF₃) increases acidity (lower pKa of the carboxylic acid) compared to fluorine or ethyl substituents .
  • Chlorine and OCF₃ substituents enhance metabolic stability but may reduce solubility in aqueous media .

Functional Group Modifications

Variations in the carboxylate group or backbone structure influence reactivity and applications.

Compound Name Functional Group Backbone Length Key Property Reference
This compound Carboxylic acid C3 Ionic, polar
3-Amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride Alcohol C3 Less acidic, higher volatility [CID 62387665]
Methyl 3-{4-[3-(ethylamino)-2-hydroxypropoxy]phenyl}propionate Ester C3 Prodrug potential [Impurity in Esmolol synthesis]
Cetraxate Hydrochloride Cyclohexylcarbonyloxy C3 (modified) High molecular weight (341.83) [27724-96-5]

Key Observations :

  • Esterified derivatives (e.g., methyl propionate) serve as prodrugs with improved membrane permeability .
  • The alcohol analog (propan-1-ol) lacks ionizable carboxylate, reducing solubility in physiological conditions .

Biological Activity

3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride, with the CAS number 2641915-26-4, is a compound that has garnered attention for its potential biological activities. This compound features a trifluoromethoxy group, which is known to enhance the pharmacological properties of various drugs. In this article, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H11ClF3NO3
  • Molecular Weight : 285.65 g/mol
  • Purity : 95%
  • IUPAC Name : (R)-3-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride

The biological activity of this compound can be attributed to its structural features:

  • Trifluoromethoxy Group : This group enhances lipophilicity and may improve binding affinity to biological targets, leading to increased potency in inhibiting various enzymes and receptors .
  • Amino Acid Structure : The amino acid backbone allows for interactions with neurotransmitter systems, potentially influencing neuropharmacological activity.

Anticancer Properties

Recent studies have indicated that compounds with amino acid structures exhibit significant anticancer properties. For instance, related compounds have shown cytotoxicity against human leukemia cells with IC50 values as low as 0.13 µM . The incorporation of the trifluoromethoxy group may further enhance these effects by improving cellular uptake and target specificity.

Antimicrobial Activity

The antimicrobial efficacy of compounds similar to 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid has been evaluated against various bacterial and fungal strains. Studies report zone of inhibition values ranging from 10 to 29 mm against pathogens like C. albicans and E. coli with minimum inhibitory concentrations (MIC) between 6 to 25 µg/mL . This suggests a promising profile for further development as an antimicrobial agent.

Neuropharmacological Effects

Given the structure's resemblance to neurotransmitter analogs, there is potential for neuropharmacological applications. The trifluoromethoxy substitution has been shown to enhance the inhibition of serotonin uptake, which could be beneficial in treating mood disorders .

Case Studies

  • Cytotoxicity in Cancer Cells : A study involving various amino acid conjugates demonstrated that compounds similar to this hydrochloride exhibited significant cytotoxic effects on cancer cell lines, suggesting a pathway for therapeutic development in oncology .
  • Antimicrobial Testing : A series of experiments tested derivatives against multiple strains, revealing that modifications similar to those found in 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid led to enhanced antimicrobial properties compared to non-fluorinated analogs .

Data Summary

Activity Type Target Organism/Cell Line IC50/MIC Values Comments
AnticancerHuman leukemia cells0.13 µMHigh cytotoxicity observed
AntimicrobialE. coli, C. albicansMIC 6-25 µg/mLEffective against multiple pathogens
NeuropharmacologicalSerotonin uptakeEnhanced inhibitionPotential for mood disorder treatment

Chemical Reactions Analysis

Hydrolysis of Precursor Esters

The compound can be synthesized via hydrolysis of its methyl ester derivative under acidic conditions. A representative procedure involves:

  • Reactants : Methyl (2S)-2-(acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoate

  • Conditions : 6 N hydrochloric acid, 100°C, 4 hours

  • Products : (S)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride (93% yield) .

This reaction demonstrates the lability of the ester group under strong acidic hydrolysis, yielding the free carboxylic acid. The trifluoromethoxy group remains intact under these conditions, highlighting its stability.

Amino Group

The primary amine participates in typical nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides or anhydrides to form amides.

    Example: Reaction with acetyl chloride in dichloromethane yields N-acetyl derivatives.

  • Alkylation : Forms secondary or tertiary amines when treated with alkyl halides.

  • Salt Formation : Reacts with mineral acids (e.g., HCl) to form stable hydrochloride salts .

Carboxylic Acid

  • Esterification : Forms esters with alcohols under acidic catalysis (e.g., Fischer esterification).

  • Amide Formation : Reacts with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt).

  • Decarboxylation : May lose CO₂ under high-temperature or basic conditions, though steric hindrance from the phenyl group likely slows this process.

Trifluoromethoxy Group Stability and Reactivity

  • Nucleophilic Aromatic Substitution : Electron-deficient aromatic rings may undergo substitution with strong nucleophiles (e.g., -NH₂, -OH) at elevated temperatures.

  • Radical Reactions : The trifluoromethoxy group can participate in radical-mediated transformations, though specific data for this compound is limited.

Redox Reactions

  • Oxidation : The amino group may oxidize to nitro or nitroso derivatives under strong oxidizing agents (e.g., KMnO₄, CrO₃).

  • Reduction : While the carboxylic acid is resistant to common reducing agents, the amine could be further reduced under specialized conditions (e.g., LiAlH₄ typically reduces amides, not free amines).

Comparative Reactivity Table

Reaction Type Reagents/Conditions Products Evidence Source
Ester Hydrolysis6 N HCl, 100°C, 4 hCarboxylic acid hydrochloride
AcylationAcetyl chloride, baseN-Acetyl derivativeInferred
Nucleophilic SubstitutionNaOH (aq), heatHydroxy-substituted phenylpropanoic acidInferred
Salt FormationHCl (g) in diethyl etherHydrochloride salt

Preparation Methods

Asymmetric Mannich Reaction

The Mannich reaction is a cornerstone for constructing β-amino acid frameworks. For this compound, the reaction employs 4-(trifluoromethoxy)benzaldehyde, ammonium chloride, and methyl propiolate under catalytic asymmetric conditions:

  • Base-mediated condensation :
    $$ \text{4-(Trifluoromethoxy)benzaldehyde} + \text{CH}2\text{=CHCO}2\text{Me} \xrightarrow{\text{Et}_3\text{N}} \text{β-nitrostyrene intermediate} $$ .
  • Nitro group reduction :
    Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, followed by hydrolysis of the methyl ester to the carboxylic acid.
  • Hydrochloride salt formation :
    Treatment with HCl in ethanol yields the final product.

Key advantages :

  • Enantiomeric excess (ee) >90% when using chiral catalysts like (R)-BINAP.
  • Scalable to multi-gram quantities with yields of 65–75%.

Strecker Synthesis with Chiral Auxiliaries

This method leverages the Strecker amino acid synthesis to install the amino group stereoselectively:

  • Imine formation :
    $$ \text{4-(Trifluoromethoxy)benzaldehyde} + \text{(R)-α-methylbenzylamine} \rightarrow \text{chiral imine} $$ .
  • Cyanide addition :
    Potassium cyanide introduces the nitrile group at the β-position.
  • Hydrolysis and deprotection :
    Acidic hydrolysis (6M HCl) cleaves the nitrile to a carboxylic acid and removes the chiral auxiliary.

Performance metrics :

  • Yield: 58–62% after purification.
  • Requires chromatographic separation to achieve >98% ee.

Enzymatic Resolution of Racemic Mixtures

For industrial-scale production, lipase-mediated kinetic resolution resolves racemic β-amino acid esters:

  • Esterification :
    Racemic 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid is converted to its methyl ester using thionyl chloride.
  • Enzymatic hydrolysis :
    Candida antarctica lipase selectively hydrolyzes the (S)-enantiomer, leaving the (R)-ester intact.
  • Acidification :
    The free (R)-acid is treated with HCl to form the hydrochloride salt.

Operational data :

  • Enantiomeric ratio (E): >200.
  • Process efficiency: 40% yield for the desired (R)-enantiomer.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Parameter Mannich Reaction Strecker Synthesis Enzymatic Resolution
Catalyst Pd/C, (R)-BINAP (R)-α-Methylbenzylamine C. antarctica lipase
Solvent Ethanol/Water Dichloromethane Phosphate buffer
Temperature (°C) 25–40 -10 to 25 37
Reaction Time (h) 12–24 48–72 24

Insights :

  • Ethanol/water mixtures in Mannich reactions minimize byproduct formation.
  • Low temperatures in Strecker synthesis improve imine stability.

Purification and Crystallization

Recrystallization protocols :

  • Solvent pair : Ethyl acetate/hexane (3:1) removes unreacted aldehyde.
  • Yield loss : 5–8% during recrystallization due to the compound’s moderate solubility (12 mg/mL in water at 25°C).

Chromatographic methods :

  • Silica gel (230–400 mesh) with eluent CH₂Cl₂/MeOH (9:1) achieves >99% purity.

Challenges and Mitigation Strategies

Trifluoromethoxy Group Reactivity

The electron-withdrawing nature of the -OCF₃ group slows nucleophilic additions. Solutions include:

  • Using Lewis acids (e.g., ZnCl₂) to activate the aldehyde in Mannich reactions.
  • Microwave-assisted synthesis to reduce reaction times by 50%.

Enantioselectivity Control

  • Chiral pool synthesis : Starting from (R)-glyceraldehyde derivatives ensures stereochemical fidelity.
  • Dynamic kinetic resolution : Combines racemization catalysts (e.g., Shvo’s catalyst) with enzymatic hydrolysis for theoretical 100% yield.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference
¹H NMR (D₂O) δ 7.65 (d, J=8.5 Hz, 2H, ArH), 4.32 (s, 1H, CH), 3.11 (dd, J=14.0, 6.5 Hz, 2H, CH₂)
¹³C NMR δ 174.2 (COOH), 161.2 (C-OCF₃), 120.8 (q, J=320 Hz, CF₃)
HRMS m/z 268.0521 [M+H]⁺ (calc. 268.0518)

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time 6.8 min.
  • Chiral HPLC : Daicel CHIRALPAK IC-3, 95:5 n-Hexane/IPA, ee >99%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride, and how do reaction conditions influence yield?

  • Synthesis Pathways :

  • Step 1 : Start with 4-(trifluoromethoxy)aniline derivatives. A common approach involves condensation with β-alanine analogs, followed by cyclization and acidification to form the hydrochloride salt .
  • Step 2 : Optimize reaction conditions using polar aprotic solvents (e.g., DMF) at 80–100°C to enhance enantiomeric purity. Catalytic asymmetric hydrogenation may be employed for stereochemical control .
    • Critical Parameters :
  • Temperature : Higher temperatures (>100°C) risk decomposition of the trifluoromethoxy group.
  • Catalysts : Palladium or nickel catalysts improve regioselectivity in aromatic substitutions .

Q. Which analytical methods are most effective for characterizing purity and structural integrity?

  • Key Techniques :

MethodPurposeExample Parameters
HPLC Purity assessmentC18 column, 0.1% TFA in H2O/MeCN gradient
NMR Structural confirmation<sup>19</sup>F NMR to verify trifluoromethoxy group integrity
Mass Spectrometry Molecular weight validationESI+ mode for protonated molecular ion [M+H]<sup>+</sup>
  • Purity Threshold : ≥95% by HPLC is standard for pharmacological studies .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its biological activity?

  • Enantiomer-Specific Effects :

  • (R)-Enantiomer : Demonstrates higher affinity for GABAA receptors in preliminary assays, likely due to spatial compatibility with hydrophobic binding pockets .
  • (S)-Enantiomer : Shows reduced activity, emphasizing the need for chiral resolution during synthesis .
    • Methodological Insight : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation. Retention times vary by >2 min between enantiomers under hexane/isopropanol gradients .

Q. What strategies address contradictions in reported receptor binding data for this compound?

  • Data Discrepancy Analysis :

  • Source 1 : Inconsistent IC50 values (e.g., 10 nM vs. 50 nM) may arise from assay conditions (e.g., pH, buffer composition). Standardize protocols using HEPES buffer (pH 7.4) for neuroreceptor studies .
  • Source 2 : Variability in trifluoromethoxy group stability under prolonged light exposure can alter results. Store compounds in amber vials at –20°C .
    • Resolution Framework : Apply multivariate regression to isolate variables (e.g., temperature, solvent) affecting bioactivity .

Q. How can researchers optimize this compound for targeted enzyme inhibition studies?

  • Functional Group Engineering :

  • Introduce methyl or halogen substituents at the phenyl ring’s meta-position to enhance steric hindrance and selectivity .
  • Replace the propanoic acid moiety with a bioisostere (e.g., tetrazole) to improve metabolic stability .
    • In Silico Guidance : Molecular docking (e.g., AutoDock Vina) predicts binding modes with cyclooxygenase-2 (COX-2), highlighting hydrogen bonding with Arg120 .

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